molecular formula C22H19ClN2O5S B3663720 N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3663720
M. Wt: 458.9 g/mol
InChI Key: XMKRDBWWRFMXFN-UHFFFAOYSA-N
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Description

“N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide” is a synthetic organic compound that belongs to the class of glycinamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the chlorobenzyl group: This step may involve the use of chlorobenzyl chloride in the presence of a base.

    Attachment of the phenylsulfonyl group: This can be done using phenylsulfonyl chloride under basic conditions.

    Formation of the glycinamide moiety: This step involves the reaction of the intermediate with glycine or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions may target the sulfonyl group or the chlorobenzyl moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function and leading to a biological effect. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)alaninamide
  • N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)valinamide

Uniqueness

The uniqueness of N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c23-17-8-6-16(7-9-17)13-25(31(27,28)19-4-2-1-3-5-19)14-22(26)24-18-10-11-20-21(12-18)30-15-29-20/h1-12H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKRDBWWRFMXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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